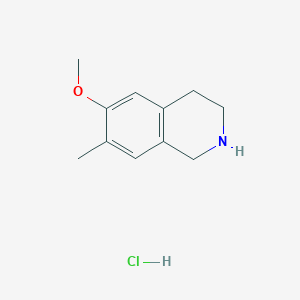

6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

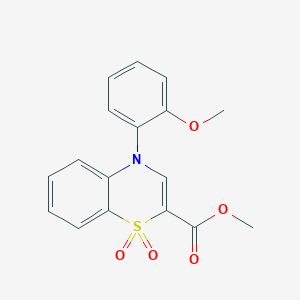

“6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride” is a chemical compound with the CAS Number: 2173997-16-3 . It has a molecular weight of 213.71 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride” is 1S/C11H15NO.ClH/c1-8-5-10-7-12-4-3-9 (10)6-11 (8)13-2;/h5-6,12H,3-4,7H2,1-2H3;1H .Physical And Chemical Properties Analysis

“6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride” is a solid at room temperature . It has a molecular weight of 213.71 .Applications De Recherche Scientifique

Pharmacological Effects and Biological Activity

6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride and its related compounds have been extensively studied for their pharmacological effects and biological activity. These studies have revealed a range of actions, including effects on blood pressure, respiration, smooth muscle, and neuroprotective or neurotoxic activities.

Effects on Blood Pressure and Smooth Muscle : Research has shown that certain tetrahydroisoquinolines, including compounds related to 6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline, exhibit pressor activity, which is associated with their action on blood pressure and smooth muscle. These effects are influenced by the chemical structure, with secondary amines and the placement of hydroxy groups playing significant roles (Fassett & Hjort, 1938). Additionally, these compounds have been observed to stimulate respiration and exhibit actions through the autonomic nervous system and direct muscle action.

Neuroprotective or Neurotoxic Activity : Studies on 1-methyl-1,2,3,4-tetrahydroisoquinoline and its analogs, which share structural similarities with 6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline, have shown that substitutions at the 5- or 6,7-positions can significantly impact neurotoxicity towards SH-SY5Y cells. Hydroxyl substitutions were found to decrease toxicity, while methoxyl substitutions increased it. Certain hydroxy derivatives demonstrated potential for the treatment of Parkinson's disease due to their neuroprotective activity (Okuda, Kotake, & Ohta, 2003).

Chemical Synthesis and Molecular Interaction

The chemical synthesis of tetrahydroisoquinoline derivatives, including those related to 6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline, has been a focus of research, leading to insights into their potential applications in drug development and understanding of molecular interactions.

Synthesis and Cytostatic Activity : Research into the synthesis of methoxy-substituted indoles and their effects on tubulin polymerization has provided insights into the structural requirements for cytostatic activity. These findings are relevant for understanding the actions of similar compounds, including 6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline derivatives, in inhibiting cell growth and their potential application in cancer therapy (Gastpar et al., 1998).

Binding to Estrogen Receptors and Antitumor Activity : Certain indolo[2,1-a]isoquinolines with methoxysubstitution, related in structure to 6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline, have been evaluated for their binding affinities to estrogen receptors and exhibited cytostatic activity in vitro. This research underscores the potential of these compounds in the development of cancer therapeutics and the importance of understanding their molecular interactions (Ambros, von Angerer, & Wiegrebe, 1988).

Safety and Hazards

The safety information for “6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride” indicates that it has the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mécanisme D'action

Target of Action

Similar compounds, such as 1,2,3,4-tetrahydroisoquinoline derivatives, have been reported to inhibit the activity of ndm-1 (new delhi metallo-β-lactamase), a widespread enzyme in many bacteria .

Mode of Action

For instance, 1,2,3,4-tetrahydroisoquinoline derivatives have been reported to inhibit the activity of NDM-1, which is capable of hydrolyzing almost all β-lactam antibiotics .

Biochemical Pathways

Similar compounds have been reported to possess a wide range of pharmacological activities, suggesting they may affect multiple biochemical pathways .

Result of Action

Similar compounds have been reported to possess anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, anti-leishmanial, anti-cancer, and anti-malarial activities .

Propriétés

IUPAC Name |

6-methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-8-5-10-7-12-4-3-9(10)6-11(8)13-2;/h5-6,12H,3-4,7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTQUJPYTMGBIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCNC2)C=C1OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2996144.png)

![Methyl 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B2996150.png)

![6-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole](/img/structure/B2996152.png)

![3-(2-Aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2996158.png)